Cinnamyl alcohol

Catalog No.
S561734
CAS No.
104-54-1
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamyl alcohol

CAS Number

104-54-1

Product Name

Cinnamyl alcohol

IUPAC Name

(E)-3-phenylprop-2-en-1-ol

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+

InChI Key

OOCCDEMITAIZTP-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCO

Solubility

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC
insoluble to slightly soluble in water; soluble in oils
moderately soluble (in ethanol)

Synonyms

3-Phenyl-2-propen-1-ol; 1-Phenyl-3-hydroxy-1-propene; 1-Phenylprop-1-en-3-ol; 3-Hydroxy-1-phenylprop-1-ene; 3-Phenyl-2-propen-1-ol; 3-Phenyl-2-propene-1-ol; 3-Phenyl-2-propenol; 3-Phenylallyl Alcohol; Cinnamic Alcohol; NSC 623440; NSC 8775; Styrone;

Canonical SMILES

C1=CC=C(C=C1)C=CCO

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO

Molecular Structure Analysis

Cinnamyl alcohol possesses a unique structure with several key features (see figure 1):

  • Primary Alcohol: It contains a hydroxyl group (OH) attached to a primary carbon atom (C-1) [].
  • Phenyl Group: A six-membered aromatic ring (phenyl group) is linked to the carbon chain at the C-3 position [].
  • Double Bond: A double bond (C=C) exists between C-2 and C-3, creating an allyl system that contributes to its aromatic character [].

Figure 1: Molecular Structure of Cinnamyl Alcohol

This combination of functional groups grants cinnamyl alcohol its characteristic properties and reactivity.


Chemical Reactions Analysis

Cinnamyl alcohol undergoes various chemical reactions relevant to scientific research:

  • Synthesis: Commercially, cinnamyl alcohol is primarily synthesized from cinnamaldehyde through a reduction process [].
C6H5CH=CHCHO (cinnamaldehyde) + H2 -> C6H5CH=CHCH2OH (cinnamyl alcohol)
  • Hydrolysis

    Cinnamyl alcohol can be hydrolyzed back to cinnamaldehyde in the presence of an acid or base catalyst [].

  • Dehydration

    Under specific conditions, cinnamyl alcohol can dehydrate to form styrene, a commercially important monomer.

  • Esterification

    Cinnamyl alcohol readily reacts with carboxylic acids to form esters, which are used in fragrance and flavor applications.


Physical And Chemical Properties Analysis

Cinnamyl alcohol exhibits the following physical and chemical properties [, ]:

  • Appearance: White crystalline solid (pure) or yellow oil (impure)
  • Formula: C₉H₁₀O
  • Molar Mass: 134.17 g/mol
  • Melting Point: 33 °C (91.4 °F)
  • Boiling Point: 250 °C (482 °F)
  • Density: 1.04 g/cm³
  • Solubility: Slightly soluble in water, miscible with most organic solvents
  • Stability: Relatively stable under normal conditions, but can oxidize to cinnamaldehyde upon prolonged exposure to air

Bioactive Properties and Potential Health Benefits:

  • Anti-inflammatory effects

    Studies suggest cinnamyl alcohol exhibits anti-inflammatory properties. Research has shown its effectiveness in reducing mortality and inflammatory markers in animal models of sepsis .

  • Antimicrobial activity

    Cinnamyl alcohol demonstrates potential antimicrobial activity against various bacteria and fungi . This opens avenues for exploring its use as a natural food preservative or in the development of novel antimicrobials.

Sustainable Biosynthesis:

  • Traditional methods

    Cinnamyl alcohol is traditionally obtained through plant extraction or chemical synthesis. However, these methods have limitations, including limited scalability, environmental impact, and potential safety concerns.

  • Biocatalytic approach

    Researchers are exploring biocatalytic cascades as a sustainable alternative for cinnamyl alcohol production. This approach utilizes enzymes to convert readily available starting materials into the desired product, offering an environmentally friendly and efficient method .

  • Metabolic engineering

    Researchers are also investigating metabolic engineering of microorganisms like Escherichia coli to overproduce cinnamyl alcohol. This approach holds promise for large-scale, sustainable production of this valuable compound .

Precursor for Valuable Compounds:

Cinnamyl alcohol serves as a valuable building block for synthesizing various important compounds, including:

  • Flavor and fragrance agents

    Cinnamyl esters derived from cinnamyl alcohol find application in the food and fragrance industries .

  • Pharmaceuticals

    Cinnamyl alcohol is a precursor for the synthesis of flunarizine, a drug used to treat fungal infections, and Taxol, a cancer treatment drug .

  • Immune-modulating compounds

    Cinnamyl glycosides, synthesized using cinnamyl alcohol, exhibit potential in enhancing immune function .

Physical Description

Liquid
Solid
White to yellowish crystalline solid, warm-balsamic, floral, sweet odou

Color/Form

NEEDLES OR CRYSTAL MASS
WHITE TO YELLOWISH SOLID
WHITE NEEDLES FROM PETROLEUM ETHER

XLogP3

1.9

Boiling Point

250.0 °C @ 760 MM HG

Flash Point

126 °C

Density

d204 1.04
1.0397 @ 35 °C/35 °C

LogP

1.95 (LogP)
1.95

Odor

ODOR OF HYACINTH
PLEASANT, FLORAL ODOR

Melting Point

33.0 °C
33 °C
33°C

UNII

SS8YOP444F

GHS Hazard Statements

Aggregated GHS information provided by 1904 companies from 21 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1904 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1903 of 1904 companies with hazard statement code(s):;
H317 (97.95%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cinnamyl alcohol is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Vapor Pressure

0.02 mmHg

Pictograms

Irritant

Irritant

Other CAS

4407-36-7
104-54-1

Associated Chemicals

Cinnamyl alcohol (trans);4407-36-7

Wikipedia

Cinnamyl alcohol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

MEERWEIN-PONNDORF REDUCTION OF CINNAMALDEHYDE WITH ALUMINUM ISOPROPYLATE OR ETHYLATE; ALKALINE HYDROLYSIS OF STORAX; REDUCTION OF CINNAMAL DIACETATE WITH ACETIC ACID AND IRON FILINGS
OBTAINED ORIGINALLY BY SAPONIFICATION OF CINNAMYL CINNAMATE (STYRACIN). THIS METHOD OF EXTRACTION FROM STORAX IS STILL USABLE. SYNTHETICALLY, BY REDUCTION OF CINNAMALDEHYDE WITH SODIUM OR POTASSIUM HYDROXIDE.

General Manufacturing Information

All other basic organic chemical manufacturing
2-Propen-1-ol, 3-phenyl-: ACTIVE
WHEN SMALL AMT OF IMPURITIES ARE PRESENT AS IN NATURAL ARTICLE (CINNAMYL ALC FROM STORAX), IT REMAINS FLUID AT LOWER TEMPERATURES THAN THE MELTING POINT.
REPORTED USES: NON-ALCOHOLIC BEVERAGES 8.8 PPM; ALCOHOLIC BEVERAGES 5.0 PPM; ICE CREAM, ICES, ETC 8.7 PPM; CANDY 17 PPM; BAKED GOODS 33 PPM; GELATINS & PUDDINGS 22 PPM; CHEWING GUM 720 PPM.
FLAVOR USEFUL IN APRICOT, PEACH, RASPBERRY, PLUM FLAVORS.
OCCURS (IN ESTERIFIED FORM) IN STORAX & IN BALSAM PERU, CINNAMON LEAVES, HYACINTH OIL. OBTAINED BY ALKALINE HYDROLYSIS OF STORAX.
For more General Manufacturing Information (Complete) data for 3-PHENYL-2-PROPEN-1-OL (6 total), please visit the HSDB record page.

Stability Shelf Life

IS OXIDIZED SLOWLY ON EXPOSURE TO HEAT, LIGHT, & AIR

Dates

Modify: 2023-08-15
Belsito D, Bickers D, Bruze M, Calow P, Greim H, Hanifin JM, Rogers AE, Saurat JH, Sipes IG, Tagami H: A toxicologic and dermatologic assessment of related esters and alcohols of cinnamic acid and cinnamyl alcohol when used as fragrance ingredients. Food Chem Toxicol. 2007;45 Suppl 1:S1-23. doi: 10.1016/j.fct.2007.09.087. Epub 2007 Sep 18. [PMID:18035463]
Aleku et al. Enzymatic C-H activation of aromatic compounds through CO2 fixation. Nature Chemical Biology, DOI: 10.1038/s41589-020-0603-0, published online 27 July 2020
Nguyen et al. Engaging unactivated alkyl, alkenyl and aryl iodides in visible light-mediated free radical reactions. Nature Chemistry, doi: 10.1038/nchem.1452, published online 24 September 2012 http://www.nature.com/nchem
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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